Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester
Description
Key Differences:
- Aromatic Complexity : The 1-naphthalenyl and phenylmethoxy groups in the target compound confer greater steric bulk and π-conjugation than simpler aryl or alkyl substituents.
- Electronic Effects : The phenylmethoxy group’s electron-donating methoxy moiety contrasts with electron-withdrawing groups (e.g., nitro in ), altering charge distribution.
- Synthetic Utility : Compared to acyclic derivatives (e.g., ), the rigid naphthalene system may facilitate asymmetric catalysis or coordination chemistry.
This compound’s hybrid aromatic-ether-phosphinic structure positions it as a versatile intermediate in organophosphorus synthesis, particularly for applications requiring tailored steric and electronic profiles.
Properties
CAS No. |
653585-03-6 |
|---|---|
Molecular Formula |
C20H21O3P |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[ethoxy(phenylmethoxymethyl)phosphoryl]naphthalene |
InChI |
InChI=1S/C20H21O3P/c1-2-23-24(21,16-22-15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14H,2,15-16H2,1H3 |
InChI Key |
XPGPRMIEOXIIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis Route Analysis
The compound is synthesized via direct esterification of the corresponding phosphinic acid or its chloride with ethanol under catalytic conditions. Key steps include:
- Preparation of the phosphinic acid precursor : Typically derived from naphthalene derivatives or via cross-coupling reactions.
- Esterification : Conversion of the phosphinic acid to its ethyl ester using alcohols and catalysts.
Direct Esterification of Phosphinic Acids
Phosphinic acids resist conventional esterification due to their stability. However, microwave (MW)-assisted reactions or acid/base catalysis enable efficient esterification.
Traditional Catalytic Methods
Patents describe esterification using basic catalysts (e.g., CaO, Zn dust, di-butyl tin oxide) or acidic catalysts (e.g., p-toluenesulfonic acid) under high temperatures (160–250°C) for 2–7 days. For example:
- Example IV : Reaction of a C₉ olefin-derived phosphinic acid with 2-ethylhexyl alcohol and 2.6% CaO at 193–211°C yielded 87% ester.
- Phenol esterification : Phosphinic acid reacted with phenol and p-toluenesulfonic acid at 185–250°C for 164 hours to achieve 60% yield.
Microwave-Assisted Esterification
MW irradiation reduces reaction times and improves yields. Phenyl-H-phosphinic acid reacted with ethanol at 160–200°C (15:1 alcohol ratio) in a flow reactor achieved 73–90% yields within 40–67 minutes.
Ionic Liquid (IL) Catalysis
The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) enhances nucleophilicity. At 140–160°C, phosphinic acids reacted with ethanol to form esters in 85–90% yields , with shorter reaction times compared to traditional methods.
Comparative Analysis of Esterification Conditions
Precursor Synthesis and Functionalization
Phosphinic Acid Precursors
The phosphinic acid core is often synthesized via:
- Pd-catalyzed cross-coupling : Aryl halides react with anilinium hypophosphite under palladium catalysis to form p-aminophenyl H-phosphinic acids, later protected or esterified.
- Naphthalene Derivatives : Brominated naphthalene precursors (e.g., 1,8-dibromomethylene-4-benzyloxynaphthalene) undergo substitution reactions to introduce the phosphinic acid moiety.
Purification and Characterization
Post-reaction purification involves:
- Solvent extraction : Separation of organic and aqueous phases.
- Recrystallization : From C₁–C₆ alcohols, dichloromethane, or ethyl acetate.
- Chromatography : Column chromatography (e.g., cyclohexane/ethyl acetate) for impure samples.
Characterization relies on ¹H, ¹³C, and ³¹P NMR , IR spectroscopy , and mass spectrometry to confirm the ester’s structure.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester undergoes several types of chemical reactions, including:
Biological Activity
Phosphinic acid derivatives, particularly those with complex structures like 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester , have garnered attention for their potential biological activities, especially as enzyme inhibitors. This article provides an overview of the synthesis, biological mechanisms, and specific applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a phosphinic acid functional group attached to an ethyl ester, with a unique phenylmethoxy group that enhances its lipophilicity. This structural feature contributes significantly to its biological activity by allowing better interaction with biological targets.
| Property | Description |
|---|---|
| Chemical Formula | C15H17O2P |
| Molecular Weight | 262.27 g/mol |
| Functional Groups | Phosphinic acid, ether, aromatic hydrocarbons |
| Solubility | Soluble in organic solvents; limited in water |
Synthesis Methods
The synthesis of phosphinic acid derivatives like the ethyl ester can be achieved through various methods, including:
- Condensation Reactions : Combining alcohols with phosphonates.
- Silylation Techniques : Using silylation agents to activate the phosphinic component for further reactions.
- Michael Addition : Involving the addition of phosphinic acids to activated double bonds to create complex structures.
These methods not only facilitate the synthesis of the desired compound but also ensure high yields and purity.
Enzyme Inhibition
Phosphinic acid derivatives are recognized for their ability to act as enzyme inhibitors, particularly against serine proteases and phosphatases. The mechanism of action often involves mimicking phosphate esters, which are common substrates for these enzymes.
- Serine Proteases : These enzymes are critical in various biological processes, including digestion and immune responses. Phosphinic acids can inhibit their activity by binding to the active site.
- Phosphatases : Inhibition of these enzymes can affect signal transduction pathways, making phosphinic acids valuable in cancer research and treatment.
Case Studies
- Cytotoxicity Studies : Research comparing the cytotoxic effects of phosphinic acid derivatives on various cell lines has shown that certain derivatives can selectively inhibit tumor cell growth without affecting normal cells. For instance, studies indicated that compounds similar to 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester demonstrated significant growth inhibition in cancer cell lines while sparing healthy cells .
- Mechanistic Investigations : A study highlighted that the alkylating activity of phosphinic compounds correlates with their biological effects on DNA synthesis and cell viability. The rapid action of these compounds on DNA suggests potential applications in cancer therapies where quick intervention is necessary .
Research Findings
Recent studies have provided insights into the pharmacological potential of phosphinic acid derivatives:
- Inhibition Profiles : Specific derivatives have been shown to possess varying degrees of inhibitory activity against different enzymes, indicating a need for structure-activity relationship (SAR) studies to optimize efficacy.
- Toxicological Assessments : Evaluations indicate that while acute toxicity is a concern at high concentrations, many phosphinic acids exhibit low toxicity profiles at therapeutic doses .
Scientific Research Applications
Scientific Research Applications
Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester has several notable applications across different fields:
- Organic Synthesis : It serves as a reagent in organic synthesis and as a catalyst in various reactions due to its phosphinic acid group.
- Drug Design : The compound is investigated for its potential as a bioisosteric group in drug design, mimicking the behavior of natural phosphates. Its ability to form strong bonds with metal ions makes it effective in inhibiting metalloproteases.
- Therapeutic Development : It has been explored for developing metalloprotease inhibitors and other therapeutic agents due to its biological activity.
The biological activity of phosphinic acid derivatives has been extensively studied, revealing significant pharmacological effects:
Case Studies
- Antimicrobial Efficacy : A study indicated that phosphinic acid derivatives exhibit potent antimicrobial activity against resistant bacterial strains. Modifications to the structure enhanced solubility and bioavailability, leading to improved efficacy against Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Mechanism : Research highlighted the role of phosphinic acid esters in modulating inflammatory pathways by inhibiting NF-kB activation in LPS-stimulated macrophages.
- Anticancer Activity : Investigations revealed that these compounds induce apoptosis in various cancer cell lines through caspase activation pathways, suggesting their potential utility in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Phosphinic Acid Esters
Structural Analogues
Compound A shares structural similarities with other phosphinic acid esters but differs in substituent complexity:
- Ethyl Methylphosphinate (): Simplest analogue with methyl and ethyl groups. Lacks aromaticity, resulting in lower molecular weight (MW: 122.08 g/mol vs. ~330 g/mol for Compound A ) and reduced steric hindrance .
- Diphenylphosphinic Acid Esters (): Feature phenyl groups instead of naphthalenyl. For example, methyl diphenylphosphinate (1a) hydrolyzes faster (1 h) than its ethyl counterpart (1b, 8 h), indicating ester chain length impacts hydrolysis kinetics .
- (2,4,6-Trimethylbenzoyl)Phenylphosphinic Acid Ethyl Ester (): Contains bulky trimethylbenzoyl and phenyl groups. Its synthesis requires stringent purification to achieve >99% purity, suggesting Compound A may need similar optimization due to its naphthalenyl substituent .
Reactivity and Stability
- Hydrolysis Rates : Ethyl esters generally hydrolyze slower than methyl esters due to steric effects. For instance, ethyl diphenylphosphinate (1b) requires 8 h for complete hydrolysis versus 1 h for methyl diphenylphosphinate (1a) . Compound A , with its bulky substituents, likely exhibits even slower hydrolysis, enhancing stability in aqueous environments.
- Transesterification: Methyl diphenylphosphinate undergoes alcoholysis with pentanol (Table 5, ), a reaction Compound A may also participate in, albeit with modified kinetics due to its larger aromatic groups .
Data Tables
Table 1: Structural and Reactivity Comparison
*Estimated based on analogous ethyl esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
